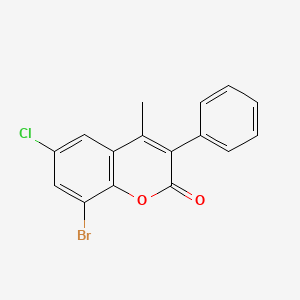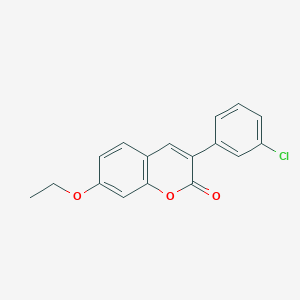
2-(2-Fluoro-4-iodophenyl)acetonitrile
Übersicht
Beschreibung
“2-(2-Fluoro-4-iodophenyl)acetonitrile” is a chemical compound with a molecular weight of 261.03 g/mol. It is used in the pharmaceutical industry as a fundamental building block to create a variety of important compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrile group (-C≡N) attached to a carbon atom, which is also attached to a phenyl ring. The phenyl ring has iodine and fluorine substituents at the 2nd and 4th positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Electrochemical Methods
The electrochemical reduction of fluoro-substituted phenyl sulphones, including compounds similar to 2-(2-Fluoro-4-iodophenyl)acetonitrile, in acetonitrile involves the cleavage of carbon-sulphur and/or carbon-fluorine bonds. This process results in the formation of various arylethylenes, demonstrating the potential of electrochemical methods in manipulating fluoro-substituted compounds (Kunugi et al., 1993).
Molecular Docking and Inhibitor Synthesis
The synthesis of fluoro-substituted benzo[b]thiophene-2-carboxylate, structurally related to this compound, and its potential as a hepatitis B inhibitor highlight the role of fluoro-substituted compounds in drug discovery. Molecular docking studies evaluate these compounds as potential inhibitors, showcasing their significance in medicinal chemistry (Ivachtchenko et al., 2019).
Fluorination Processes
Electrochemical and chemical fluorination processes involving compounds like this compound demonstrate the utility of these methods in creating fluoro-substituted organic molecules. Such processes are essential in synthesizing materials with specific electronic or chemical properties (O'Malley et al., 1985).
Synthesis of Aryl- and Alkylanilines
Photolysis methods involving haloanilines in acetonitrile, analogous to this compound, are used for synthesizing aryl- and alkylanilines. This approach highlights the application of light-induced chemical reactions in creating structurally diverse compounds (Fagnoni et al., 1999).
Chemosensors and Fluorescence Probes
Fluoro-substituted compounds, related to this compound, are used in the development of chemosensors and fluorescence probes. These applications are significant in environmental monitoring, biological imaging, and analytical chemistry (Ajayaghosh et al., 2005).
Photodegradation Studies
Studies on the photodegradation of haloanilines, similar in structure to this compound, are crucial in understanding the environmental fate of these compounds. This research is relevant in assessing the environmental impact of fluoro-substituted chemicals (Freccero et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-iodophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWAKZAFAKRUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














